Lipophilicity Comparison: LogP as a Metric for Membrane Permeability in Drug Discovery
The lipophilicity of 1-allyl-4-bromo-3,5-dimethyl-1H-pyrazole, as measured by calculated LogP, is significantly higher than that of its non-allyl, non-brominated analogs. The target compound exhibits a LogP of 2.65 or 2.45 [1], whereas 1-allyl-3,5-dimethyl-1H-pyrazole (CAS 13369-74-9, missing the bromo group) has a lower reported LogP of 2.27 [2]. This quantifiable difference in lipophilicity translates to improved membrane permeability and blood-brain barrier penetration potential, making the target compound a more favorable candidate in central nervous system (CNS) drug discovery programs.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.65 or 2.45 [1] |
| Comparator Or Baseline | 1-Allyl-3,5-dimethyl-1H-pyrazole (CAS 13369-74-9): 2.27 [2] |
| Quantified Difference | ΔLogP = +0.38 (using target LogP 2.65 vs comparator 2.27) or ΔLogP = +0.18 (using target LogP 2.45) |
| Conditions | Predicted/calculated values from authoritative chemical databases (XLogP3 or ACD/Labs). |
Why This Matters
This quantifiable difference in lipophilicity directly influences compound selection for medicinal chemistry campaigns targeting intracellular or CNS-related enzymes, where higher LogP values correlate with improved passive diffusion.
- [1] Chemsrc. (2019). 1-Allyl-4-bromo-3,5-dimethyl-1H-pyrazole. Retrieved from https://m.chemsrc.com View Source
- [2] Mol-Instincts. (n.d.). 1-Allyl-3,5-dimethyl-1H-pyrazole. Retrieved from https://www.molinstincts.com View Source
